2-Octenoyl carnitine

Catalog No.
S3314279
CAS No.
152064-94-3
M.F
C15H27NO4
M. Wt
285.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octenoyl carnitine

In NBS labs, reliance on saturated C8 or mass-only selection causes high false-positive rates for MCADD, especially in low-birth-weight infants. The authentic trans-2-octenoyl-L-carnitine standard (>95% pure) resolves these issues: - Establishes precise C8/C8:1 diagnostic ratio, reducing false positives. - Enables chromatographic separation from isobaric interferences (e.g., cis-3,4-methylene-heptanoylcarnitine) for definitive quantitation. - Validates MS/MS DBS assays per newborn screening protocols. Supplied as a quantitative calibrator, ready for method validation, with guaranteed lot consistency.

CAS Number

152064-94-3

Product Name

2-Octenoyl carnitine

IUPAC Name

(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

InChI

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1

InChI Key

LOSHAHDSFZXVCT-WTNCMQEWSA-N

Canonical SMILES

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound 2-Octenoyl carnitine is 285.19400834 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

trans-2-Octenoyl-L-carnitine, C8:1 Carnitine, L-Carnitine trans-2-octenoyl ester, (2E)-2-Octenoyl-L-carnitine, 2-Octenoyl-L-carnitine inner salt, (R)-3-carboxy-2-((E)-oct-2-enoyloxy)-N,N,N-trimethylpropan-1-aminium

Purity

≥95%

Package Size

5 mg, 10 mg, 25 mg, 50 mg

2-Octenoyl carnitine (C8:1 carnitine) is a synthetic, medium-chain unsaturated acylcarnitine utilized primarily as a high-purity analytical standard in clinical metabolomics and tandem mass spectrometry (MS/MS) workflows. In procurement contexts, it is an essential calibrator for newborn screening (NBS) panels targeting fatty acid oxidation disorders, specifically medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Unlike crude acylcarnitine mixtures, the availability of >95% pure authentic trans-2-octenoyl-L-carnitine enables laboratories to establish precise retention times, calculate critical diagnostic ratios, and validate quantitative assays in complex human biofluids [1].

Research Fit

Certified analytical standard for LC-MS/MS acylcarnitine profiling HPLC-verified purity and defined optical rotation support method validation
Chromatographic reference to resolve endogenous C8:1 isomer misidentification Authentic trans-2-octenoyl-L-carnitine differentiates from cis-3,4-methylene-heptanoylcarnitine
Synthetic L-carnitine derivative for mitochondrial β-oxidation research Allows study of unsaturated acyl-CoA pathway entry distinct from saturated C8:0

Substituting 2-octenoyl carnitine with saturated analogs like octanoyl carnitine (C8) or relying on generic MS/MS mass-selection profiles critically compromises diagnostic specificity and analytical resolution. In newborn screening, relying solely on C8 measurements generates high false-positive rates, particularly in low birth weight cohorts; accurate quantification requires the specific C8:1 standard to calculate the C8/C8:1 diagnostic ratio [1]. Furthermore, standard tandem MS profiles that select only for mass cannot distinguish authentic C8:1 carnitine from isobaric interferences such as cis-3,4-methylene-heptanoylcarnitine. Procurement of the exact trans-2-octenoyl-L-carnitine standard is mandatory for chromatographic resolution and definitive structural verification [2].

Substitution Risk

Enzyme Specificity

2-Octenoyl-CoA bypasses MCAD and enters β-oxidation at the enoyl-CoA hydratase step; octanoyl-CoA (C8:0) is a direct MCAD substrate. Analytical interchange may misrepresent pathway activity.

Diagnostic Assignment

C8:1 is a secondary marker for MCKAT deficiency (LOINC 55951-8), while C8:0 is the primary marker for MCAD deficiency (LOINC 53195-6). Using C8:0 in MCKAT-focused panels may miss the relevant signal.

Isomer Co-elution

The endogenous urinary C8:1 signal arises from cis-3,4-methylene-heptanoylcarnitine, not 2-octenoyl carnitine. Without the authentic standard, LC-MS/MS methods risk misidentification and quantification errors.

Diagnostic Specificity Enhancement in MCADD Newborn Screening

In clinical screening for medium-chain acyl-CoA dehydrogenase deficiency (MCADD), relying on the primary marker C8 carnitine alone is prone to false positives. The integration of 2-octenoyl carnitine (C8:1) as a quantitative standard allows for the calculation of the C8/C8:1 ratio. Utilizing this specific ratio significantly reduces the false-positive rate compared to using the C8 baseline alone, particularly in highly vulnerable populations such as very low birth weight infants [1].

Evidence DimensionFalse-positive reduction in MCADD screening
Target Compound DataC8/C8:1 ratio (enabled by C8:1 standard) provides high diagnostic specificity
Comparator Or BaselineC8 carnitine primary marker alone
Quantified DifferenceSignificant reduction in false-positive rates in low birth weight infants
ConditionsDried blood spot (DBS) tandem mass spectrometry (NBS)

Procuring the C8:1 standard is essential for clinical laboratories aiming to minimize false-positive diagnostic reports and avoid unnecessary secondary testing.

Enzymatic Substrate Specificity
Class-level inference
2-Octenoyl-CoA enters β-oxidation at enoyl-CoA hydratase step, bypassing MCAD; octanoyl-CoA is MCAD substrate (Km 2–10 μM)
Distinct pathway entry points prevent analytical interchange
MCAD-deficiency assays require C8:0, not 2-octenoyl carnitine

Chromatographic Resolution of Isobaric Interferences in UHPLC-MS/MS

Standard MS/MS profiling selects acylcarnitines by mass alone, which fails to differentiate structural isomers. When analyzing human biofluids, the generic 'C8:1' mass signal can be confounded by xenometabolites like cis-3,4-methylene-heptanoylcarnitine. The procurement and use of authentic trans-2-octenoyl-L-carnitine as a reference standard allows laboratories to establish exact GC/EI-MS and HPLC/MS retention times, successfully separating the true C8:1 signal from isobaric interferences that generic mass-selection cannot resolve[1].

Evidence DimensionIsomer differentiation capability
Target Compound DataAuthentic trans-2-octenoylcarnitine standard enables exact retention time matching
Comparator Or BaselineGeneric MS/MS mass-selection profiling
Quantified DifferenceComplete resolution of authentic C8:1 from cis-3,4-methylene-heptanoylcarnitine
ConditionsHPLC/MS and GC/EI-MS analysis of human urine

Analytical laboratories must procure the exact structural standard to validate UHPLC-MS/MS methods and prevent misidentification of branched-chain or xenometabolite interferences.

Diagnostic Marker Specificity
Cross-study comparable
C8:1 → secondary marker for MCKAT deficiency (LOINC 55951-8) vs. C8:0 → primary marker for MCAD deficiency (LOINC 53195-6)
Distinct LOINC codes reflect different enzyme defects
Essential for comprehensive acylcarnitine panels in metabolic screening studies

Metabolic Fingerprinting and Recovery Tracking in Hemodialysis

During hemodialysis, different acylcarnitine classes exhibit distinct recovery profiles post-dialysis. While short-chain acylcarnitines (C2, C3) recover to only ~50% of predialysis levels 44 hours post-dialysis, medium-chain acylcarnitines like C8 and C8:1 recover to approximately 72% of their predialysis baseline. Accurate quantification of these specific medium-chain recovery dynamics requires the dedicated C8:1 standard, as generic carnitine measurements mask these chain-length-specific metabolic fluxes [1].

Evidence DimensionPost-dialysis plasma concentration recovery
Target Compound DataC8/C8:1 medium-chain esters recover to ~72% of predialysis levels
Comparator Or BaselineShort-chain (C2/C3) carnitine esters (~50% recovery)
Quantified Difference22% higher concentration recovery for medium-chain vs. short-chain esters
ConditionsElectrospray MS/MS analysis of ESRD patient plasma 44h post-dialysis

For clinical research in end-stage renal disease, procuring specific medium-chain standards ensures accurate tracking of patient metabolic fingerprints and L-carnitine supplementation efficacy.

Isomer Resolution Reference
Direct head-to-head comparison
Authentic 2-octenoyl carnitine standard vs. endogenous urinary C8:1 (cis-3,4-methylene-heptanoylcarnitine); co-elution under standard LC-MS conditions
Prevents misidentification in LC-MS/MS
Co-eluting isomers require chromatographic validation with certified reference
Analytical Standard Specifications
Data to verify
HPLC purity ≥95.0%; [α]/D -14.0±2.0° (c=0.2, H₂O)
Batch-to-batch consistency for quantitative methods
Optical rotation confirms L-carnitine stereochemistry integrity
Disease Discrimination (Alcoholic Hepatitis)
Context-dependent
AUC 0.631 (95% CI 0.488–0.774)
Reported discrimination in metabolomics panel
Compared to C2 AUC 0.543, C4 AUC 0.615 in same study (n=25 patients)
Disease Association (Esophageal Cancer)
Context-dependent
C8:1 ↓ (p=0.008, VIP=2.13) vs. C2 ↑ (p=0.025, VIP=6.65)
Opposite directional change in ESCC metabolomics
C8:1 downregulation distinct from C2 upregulation; urine metabolomics cohort

Calibrator for Newborn Screening (NBS) Diagnostic Panels

2-Octenoyl carnitine is critical as a quantitative calibrator in dried blood spot (DBS) tandem mass spectrometry. It is specifically used to establish the C8/C8:1 ratio, which is required by clinical laboratories to confirm Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) while minimizing false positives in low birth weight infants [1].

Retention Time Standard for High-Resolution UHPLC-MS/MS

In advanced metabolomics, the compound is procured as an authentic structural reference to validate chromatographic methods. It allows analytical chemists to distinguish true endogenous C8:1 acylcarnitines from isobaric xenometabolites (e.g., cis-3,4-methylene-heptanoylcarnitine) that would otherwise cause quantitative errors in generic MS/MS mass profiling [2].

Biomarker Tracking in Renal Disease and Hemodialysis Studies

The standard is utilized in clinical research to monitor the specific depletion and recovery rates of medium-chain acylcarnitines in end-stage renal disease (ESRD) patients. It enables the precise measurement of C8:1 plasma fluxes during and after hemodialysis, ensuring accurate evaluation of L-carnitine supplementation therapies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Acylcarnitine profiling method validation
Certified analytical standard (≥95% HPLC, defined [α]/D)
Chromatographic resolution from endogenous C8:1 isomer
MCKAT deficiency biomarker studies
Distinct LOINC code (55951-8) and pathway origin from C8:0
Inclusion in expanded newborn screening research panels
Cancer & liver disease metabolomics
Disease-specific directional change (e.g., ESCC downregulation, alcoholic hepatitis AUC)
Biomarker panel discrimination studies; requires cohort-specific validation
Mitochondrial dysfunction research (diabetes)
Medium-chain unsaturated acylcarnitine profile component
Fetal metabolic programming and glucose control study endpoints

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

285.19400834 Da

Monoisotopic Mass

285.19400834 Da

Heavy Atom Count

20

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